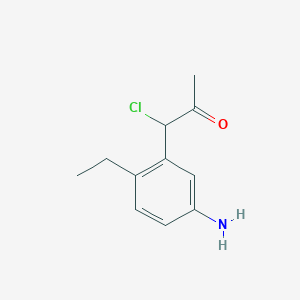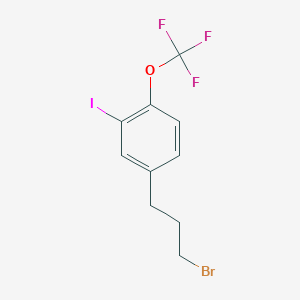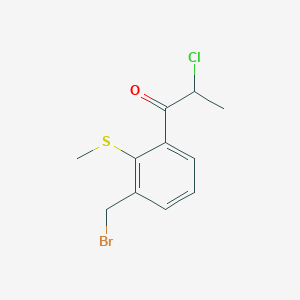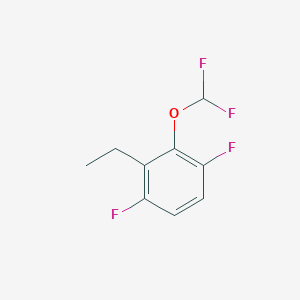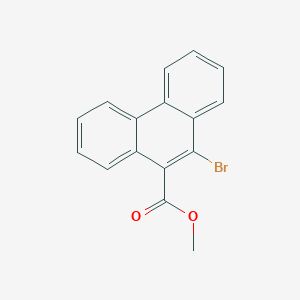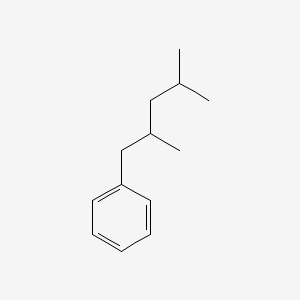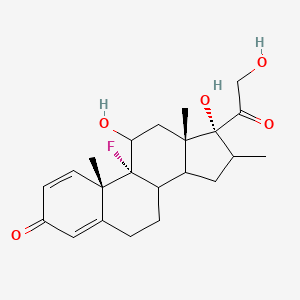
Dexomethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. It is widely used in the treatment of various conditions, including rheumatic problems, skin diseases, severe allergies, asthma, chronic obstructive lung disease, croup, brain swelling, and eye pain following eye surgery . Dexamethasone is also used in combination with antibiotics for tuberculosis and to improve outcomes in preterm labor .
準備方法
Synthetic Routes and Reaction Conditions: Dexamethasone can be synthesized starting from dexamethasone acetate epoxide. The process involves several steps, including ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . Another method involves preparing dexamethasone polymeric nanoparticles by membrane emulsification, which uses shirasu porous glass as a membrane for the emulsification process .
Industrial Production Methods: In industrial settings, dexamethasone sodium phosphate is synthesized through a series of reactions starting from dexamethasone acetate epoxide. The process includes ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . The final product is then recrystallized, dried, and ball-milled into powder before being dissolved and diluted with water for injection .
化学反応の分析
Types of Reactions: Dexamethasone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dexamethasone include ethanol, pyrophosphoryl chloride, and base catalysts . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product’s stability and efficacy.
Major Products Formed: The major products formed from these reactions include dexamethasone sodium phosphate and dexamethasone polymeric nanoparticles . These products are used in various pharmaceutical formulations for different medical applications.
科学的研究の応用
Dexamethasone has a wide range of scientific research applications. In medicine, it is used to treat inflammatory conditions, autoimmune diseases, allergies, ocular disorders, and cancer . It has also been used in the management of COVID-19 patients with severe respiratory symptoms . In chemistry and biology, dexamethasone is incorporated into drug delivery systems, such as nanoparticles, microparticles, and scaffolds, to enhance bone formation and tissue engineering . Additionally, dexamethasone-loaded nanoformulations are being developed to improve drug delivery and reduce side effects .
作用機序
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression leading to multiple downstream effects . The short-term effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also inhibits peripheral phospholipase, reducing inflammation and immune response . In severe COVID-19 patients, dexamethasone suppresses late-stage interferon type I programs .
類似化合物との比較
Similar Compounds: Similar compounds to dexamethasone include prednisolone, hydrocortisone, and triamcinolone . These compounds are also corticosteroids with anti-inflammatory and immunosuppressant properties.
Uniqueness: Dexamethasone is unique due to its higher potency and longer duration of action compared to other corticosteroids . It is significantly more potent than prednisolone and has a longer half-life, making it more effective in treating severe inflammatory conditions . Additionally, dexamethasone’s ability to penetrate the central nervous system makes it particularly useful in treating brain swelling and other neurological conditions .
特性
分子式 |
C22H29FO5 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1 |
InChIキー |
UREBDLICKHMUKA-FTVYNBIVSA-N |
異性体SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


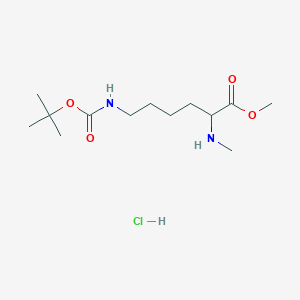
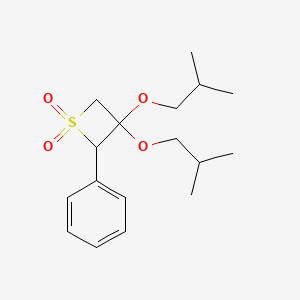
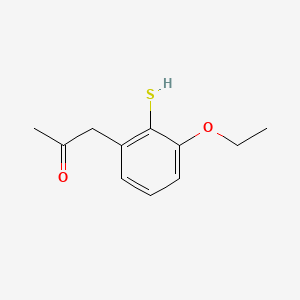
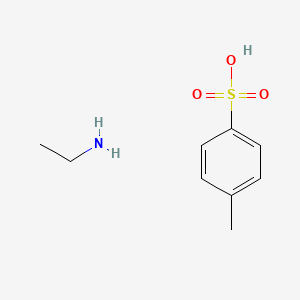
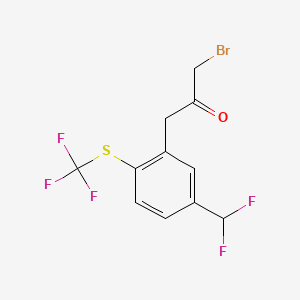
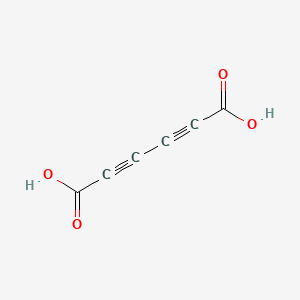
![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
